molecular formula C10H6F4O2 B1337009 2-Fluoro-4-(trifluoromethyl)cinnamic acid CAS No. 262608-88-8

2-Fluoro-4-(trifluoromethyl)cinnamic acid

Cat. No. B1337009
M. Wt: 234.15 g/mol
InChI Key: HWBLGORXWYIISR-DUXPYHPUSA-N
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Description

The compound of interest, 2-Fluoro-4-(trifluoromethyl)cinnamic acid, is a fluorinated derivative of cinnamic acid. Cinnamic acids are a group of compounds widely recognized for their role in the synthesis of various aromatic compounds, which are valuable in medicinal chemistry and agrochemistry . The presence of fluorine atoms, particularly the trifluoromethyl group, can significantly alter the chemical and physical properties of the molecule, making it a compound of interest in the development of novel materials and pharmaceuticals.

Synthesis Analysis

The synthesis of fluorinated cinnamic acids can be achieved through different methods. One approach involves the hydroarylation of alkenes mediated by trifluoroacetic acid to afford dihydrocoumarins and dihydroquinolones in good yields . Another method includes the deoxofluorination of cinnamic acids using sulfur tetrafluoride, which allows for the introduction of trifluoromethyl groups into the aromatic ring . Additionally, the reaction of 4-aryl-6-(trifluoromethyl)-2H-pyran-2-ones with sodium azide can produce 3-[5-(trifluoromethyl)-1,2,3-triazol-4-yl]cinnamic acids, indicating a pathway for the synthesis of highly functionalized cinnamic acid derivatives .

Molecular Structure Analysis

The molecular structure of related compounds, such as N-(2-Fluorophenyl)cinnamamide, has been studied, revealing that the fluorobenzene and phenyl rings are inclined to one another, and the amide portion of the molecule is planar . Although not directly about 2-Fluoro-4-(trifluoromethyl)cinnamic acid, this information provides insight into the potential geometrical configuration of fluorinated cinnamic acids. The crystal structure of trans-4-(trifluoromethyl) cinnamic acid has been determined, showing that it undergoes a reversible phase transition, which is stabilized by O–H⋯O hydrogen bonding and C–H⋯O interactions .

Chemical Reactions Analysis

The chemical reactivity of fluorinated cinnamic acids can be influenced by the presence of the fluorine atoms. For instance, methyl cinnamates with different substituents, including the trifluoromethyl group, have been electrochemically fluorinated, resulting in various fluorinated products . The substituent greatly influences the chemo- and regioselectivity of the fluorination, indicating that the trifluoromethyl group could play a significant role in the chemical behavior of 2-Fluoro-4-(trifluoromethyl)cinnamic acid.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated cinnamic acids are affected by the introduction of fluorine atoms. The study of trans-4-(trifluoromethyl) cinnamic acid revealed a phase transition that is influenced by temperature, with the unit cell volume quadrupling upon cooling . This suggests that 2-Fluoro-4-(trifluoromethyl)cinnamic acid may also exhibit unique physical properties that could be explored for various applications. The electrochemical fluorination of methyl cinnamates also demonstrates the potential for creating a diverse range of fluorinated products, which could have different physical and chemical properties depending on the fluorination pattern .

Scientific Research Applications

  • Summary of the Application : The compound “2-Fluoro-4-(trifluoromethyl)cinnamic acid” has been used in the synthesis of anilides of 3-(trifluoromethyl)cinnamic acid and 4-(trifluoromethyl)cinnamic acid. These anilides have been studied for their potential in treating resistant bacterial infections .
  • Methods of Application or Experimental Procedures : A series of thirty-two anilides of 3-(trifluoromethyl)cinnamic acid and 4-(trifluoromethyl)cinnamic acid were prepared by microwave-assisted synthesis . These compounds were then tested against reference strains Staphylococcus aureus ATCC 29213 and Enterococcus faecalis ATCC 29212, as well as resistant clinical isolates of methicillin-resistant S. aureus (MRSA) and vancomycin-resistant E. faecalis (VRE). They were also evaluated in vitro against Mycobacterium smegmatis ATCC 700084 and M. marinum CAMP 5644 .
  • Results or Outcomes : Certain compounds showed promising antistaphylococcal and anti-enterococcal activity. For example, (2 E )-3- [3- (Trifluoromethyl)phenyl]- N - [4- (trifluoromethyl)phenyl]prop-2-enamide ( 1j ), (2 E )- N - (3,5-dichlorophenyl)-3- [3- (trifluoromethyl)phenyl]prop-2-enamide ( 1o) and (2 E )- N - [3- (trifluoromethyl)phenyl]-3- [4- (trifluoromethyl)-phenyl]prop-2-enamide ( 2i ), (2 E )- N - [3,5-bis (trifluoromethyl)phenyl]-3- [4- (trifluoromethyl)phenyl]-prop-2-enamide ( 2p) showed antistaphylococcal (MICs/MBCs 0.15–5.57 µM) as well as anti-enterococcal (MICs/MBCs 2.34–44.5 µM) activity .
  • Internal Standard in HPLC Analysis
    • Summary of the Application : “2-Fluoro-4-(trifluoromethyl)cinnamic acid” can be used as an internal standard for the determination of A77 1726 (2-cyano-3-hydroxy-N-[4-(trifluoromethyl)phenyl]-2-butenamide) in plasma by High Performance Liquid Chromatography (HPLC) .
    • Methods of Application or Experimental Procedures : The compound is added to the plasma sample before it is analyzed by HPLC. Its concentration remains constant, allowing for more accurate determination of the concentration of A77 1726 .
    • Results or Outcomes : This method allows for accurate and precise quantification of A77 1726 in plasma samples .

Safety And Hazards

2-Fluoro-4-(trifluoromethyl)cinnamic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

(E)-3-[2-fluoro-4-(trifluoromethyl)phenyl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F4O2/c11-8-5-7(10(12,13)14)3-1-6(8)2-4-9(15)16/h1-5H,(H,15,16)/b4-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWBLGORXWYIISR-DUXPYHPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)F)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1C(F)(F)F)F)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60420780
Record name 2-Fluoro-4-(trifluoromethyl)cinnamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60420780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-4-(trifluoromethyl)cinnamic acid

CAS RN

262608-88-8
Record name 2-Fluoro-4-(trifluoromethyl)cinnamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60420780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 262608-88-8
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